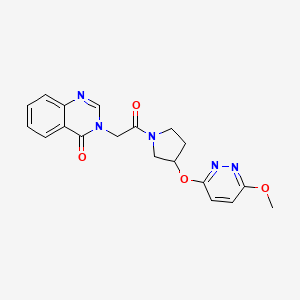
3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one (CAS No: 2034478-83-4) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest significant interactions with biological targets, which may lead to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N5O4, with a molecular weight of 381.4 g/mol. The compound contains multiple functional groups, including a quinazolinone core and a methoxypyridazinyl moiety, which are critical for its biological activity. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibitory activities against various cancer cell lines, including breast, colon, and lung cancers. For instance, derivatives of quinazolinones have shown sub-micromolar growth inhibition values against multiple human cancer cell lines (HT29, U87, MCF-7) .
| Cell Line | IC50 (µM) | Compound Type |
|---|---|---|
| HT29 | <1 | Quinazolinone Derivative |
| U87 | <1 | Quinazolinone Derivative |
| MCF-7 | <1 | Quinazolinone Derivative |
The mechanism of action for this compound likely involves interaction with key molecular targets such as enzymes or receptors involved in cancer progression. The methoxypyridazinyl group enhances binding affinity and selectivity for specific biological targets, potentially modulating pathways related to cell proliferation and apoptosis .
Neuropharmacological Effects
The structural components of the compound suggest potential interactions with neurotransmitter systems, which could be beneficial in treating central nervous system disorders like anxiety and depression. The incorporation of the pyrrolidinyl moiety may enhance neuroactive properties by facilitating blood-brain barrier penetration .
Antioxidant Properties
Quinazolinone derivatives have been studied for their antioxidant activities. This particular compound may exhibit antioxidant properties through its ability to scavenge free radicals and chelate metal ions, as indicated by studies on related structures .
Antioxidant Activity Evaluation
Antioxidant assays such as DPPH, ABTS, and CUPRAC have been employed to assess the efficacy of quinazolinone derivatives. Compounds possessing hydroxyl groups demonstrated enhanced antioxidant activity compared to those without .
Case Studies
Several case studies have documented the synthesis and evaluation of quinazolinone derivatives for various biological activities:
- Synthesis of Quinazolinones : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory effects on breast cancer resistance protein (BCRP), revealing promising anticancer properties .
- Antimicrobial Activity : Some quinazolinone derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing their potential as therapeutic agents in infectious diseases .
属性
IUPAC Name |
3-[2-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-27-16-6-7-17(22-21-16)28-13-8-9-23(10-13)18(25)11-24-12-20-15-5-3-2-4-14(15)19(24)26/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDGFSAGJXRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














